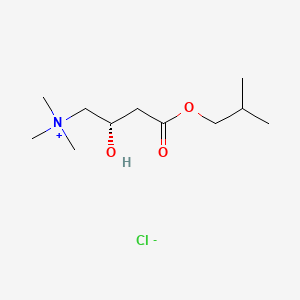
(S)-Carnitine Isobutylester, Chloride Salt
Overview
Description
“(S)-Carnitine Isobutylester, Chloride Salt” is a chiral carnitine derivative used for proteomics research . Its molecular weight is 253.77 .
Chemical Reactions Analysis
Esters, including “(S)-Carnitine Isobutylester, Chloride Salt”, can undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .Scientific Research Applications
Metabolic Functions and Clinical Applications
L-carnitine plays a crucial role in fatty acid metabolism, facilitating the transport of fatty acids into mitochondria for energy production. Its potential in various clinical therapies has been explored due to its ability to reduce oxidative stress. It has been proposed as a treatment for conditions such as heart failure, angina, and weight loss, though its effectiveness varies across different conditions. Continued research is necessary to establish L-carnitine supplementation as a routine procedure in these disorders (Pękala et al., 2011).
Role in Male Infertility
L-carnitine and acetyl-L-carnitine play crucial roles in sperm metabolism and maturation, relating to sperm motility and antioxidant properties. Supplementation with these carnitines has shown significant improvements in sperm concentration and total sperm counts in men with specific forms of infertility, though more rigorous, placebo-controlled studies are needed to validate these findings (Agarwal & Said, 2004).
Carnitine Derivatives and Clinical Usefulness
Carnitine derivatives, including acetyl-L-carnitine and propionyl-L-carnitine, have broad clinical applications due to their roles in both carbohydrate and lipid metabolism. Acetyl-L-carnitine, for example, may benefit various neurological disorders, suggesting a wide range of potential therapeutic effects. These derivatives are well tolerated without significant side effects, making them promising candidates for further research in clinical settings (Malaguarnera, 2012).
Effects on Autism Spectrum Disorders
Carnitine administration has been explored in the context of autism spectrum disorders (ASD), with some clinical trials suggesting potential benefits in treating symptoms of non-syndromic ASD. The role of carnitine in ASD associated with genetic disorders requires further investigation, but its effects on comorbid disorders and overall safety profile at certain doses are promising areas for future research (Malaguarnera & Cauli, 2019).
Mechanism of Action
Target of Action
Similar compounds often interact with enzymes or receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
This could involve nucleophilic substitution reactions, such as SN1 or SN2 . In these reactions, the compound may act as an electrophile, being attacked by a nucleophile present in the biological system .
Biochemical Pathways
Similar compounds often influence pathways related to ion homeostasis, osmolyte synthesis, reactive oxygen species (ros) scavenging, and hormonal balance .
Pharmacokinetics
As a salt, the compound may have improved solubility and bioavailability compared to its non-salt form . The compound may distribute in the body’s water compartments and its elimination may depend on normal physiological processes .
Result of Action
Similar compounds often result in changes in cellular function, enzyme activity, or signal transduction pathways .
Action Environment
The action, efficacy, and stability of “(S)-Carnitine Isobutylester, Chloride Salt” can be influenced by various environmental factors. These may include the pH of the environment, the presence of other ions or molecules, and the temperature . The compound’s reactivity may also be influenced by the presence of other reactive species in the environment .
properties
IUPAC Name |
[(2S)-2-hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO3.ClH/c1-9(2)8-15-11(14)6-10(13)7-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/q+1;/p-1/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBCAKLXFMXLT-PPHPATTJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676255 | |
| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161886-61-9 | |
| Record name | 1-Butanaminium, 2-hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-, chloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




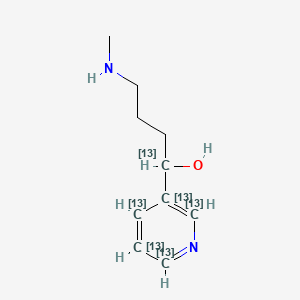
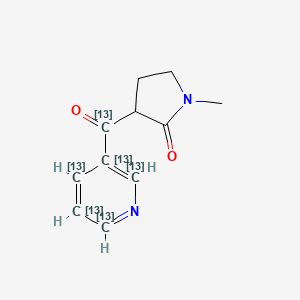

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)


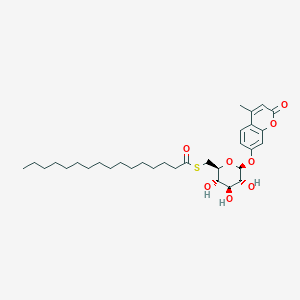
![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)

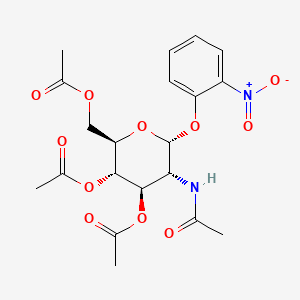
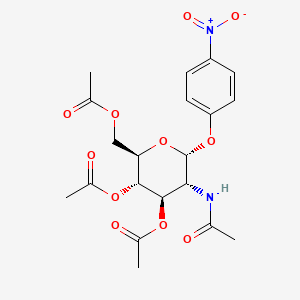
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)
